3-Mercapto-2-methylpentanal

Description

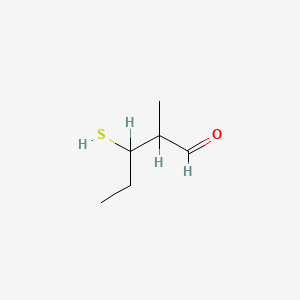

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-sulfanylpentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-3-6(8)5(2)4-7/h4-6,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAGSGCELJTQFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80945425 | |

| Record name | 2-Methyl-3-sulfanylpentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear viscous oil; sharp, penetrating aroma reminiscent of onion | |

| Record name | 3-Mercapto-2-methylpentanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1301/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

98.00 to 100.00 °C. @ 10.00 mm Hg | |

| Record name | 3-Mercapto-2-methylpentanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in organic solvents, soluble (in ethanol) | |

| Record name | 3-Mercapto-2-methylpentanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1301/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.095-1.103 | |

| Record name | 3-Mercapto-2-methylpentanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1301/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

227456-28-2 | |

| Record name | 3-Mercapto-2-methylpentanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227456-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercapto-2-methylpentanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227456282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-sulfanylpentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 227456-28-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MERCAPTO-2-METHYLPENTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04LG18GGDN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Mercapto-2-methylpentanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and First Identification of 3-Mercapto-2-methylpentanal: A Technical Guide

Introduction: The Enigmatic Role of Sulfur Compounds in Flavor Chemistry

Volatile sulfur compounds (VSCs) represent a class of molecules that wield a disproportionately large influence on the sensory profiles of foods and beverages.[1][2] Despite often being present at trace concentrations (in the parts per billion or even parts per trillion range), their exceptionally low odor thresholds make them pivotal to the characteristic aromas of a vast array of products, from the pungent notes of garlic and onion to the roasted character of coffee and meat.[1][2] The analytical challenge in elucidating these compounds is significant due to their volatility, reactivity, and low concentrations in complex food matrices.[1][2] This guide provides an in-depth technical exploration of the discovery and initial identification of a key sulfur-containing flavor compound, 3-Mercapto-2-methylpentanal, a molecule that contributes significantly to the savory and meaty notes found in certain foods.

The Genesis of Discovery: Unraveling the Aroma Profile of Allium cepa

The first identification of this compound is intrinsically linked to the study of its corresponding alcohol, 3-mercapto-2-methylpentan-1-ol. In a seminal study by Widder et al. (2000), researchers at DRAGOCO Gerberding & Company AG were investigating the potent aroma compounds in both thermally processed flavors and raw onions (Allium cepa).[3][4] Their work led to the isolation and identification of 3-mercapto-2-methylpentan-1-ol, a novel and powerful aroma compound with a complex sensory profile described as "meat broth, sweaty, onion, and leek-like" at low concentrations.[3][4]

During their investigation into the formation pathway of this potent alcohol from precursors present in raw onions, Widder and his team proposed this compound as a crucial intermediate.[3][4] This hypothesis was subsequently confirmed through the synthesis of the aldehyde and a comparison of its mass spectrometry (MS) and chromatographic data with the volatile fraction isolated from raw onions.[3][4] This marked the first official identification of this compound in a natural product.

Methodologies for Identification: A Multi-faceted Analytical Approach

The identification of a trace volatile compound like this compound requires a sophisticated analytical workflow designed to isolate, concentrate, separate, and identify the molecule from a complex matrix. The original discovery, and subsequent characterizations, relied on a combination of classic and advanced techniques.

Isolation of Volatile Compounds: Simultaneous Distillation-Extraction (SDE)

A common and powerful technique for the isolation of volatile and semi-volatile compounds from aqueous food matrices during the time of the discovery was Simultaneous Distillation-Extraction (SDE). This method combines steam distillation with solvent extraction, allowing for the efficient capture of aroma compounds.

Experimental Protocol: Simultaneous Distillation-Extraction (SDE) of Onion Volatiles

-

Sample Preparation: A homogenized slurry of fresh onions is prepared.

-

Apparatus Setup: A Likens-Nickerson SDE apparatus is assembled, with the sample flask containing the onion slurry and a boiling flask containing an appropriate organic solvent (e.g., dichloromethane or a pentane/ether mixture).

-

Extraction Process: Both the sample slurry and the solvent are heated to boiling. The resulting vapors co-condense in a condenser, and the immiscible liquids are returned to their respective flasks, allowing for continuous extraction of the volatile compounds into the organic solvent over several hours.

-

Concentration: After the extraction period, the organic solvent, now enriched with the onion volatiles, is carefully concentrated to a small volume to prepare it for chromatographic analysis.

Caption: Workflow for the isolation and analysis of onion volatiles.

Separation and Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is the cornerstone for separating complex mixtures of volatile compounds. When coupled with mass spectrometry, it provides a powerful tool for structural elucidation and identification.

Experimental Protocol: GC-MS Analysis

-

Injection: A small volume of the concentrated extract is injected into the gas chromatograph.

-

Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of a capillary column (e.g., a non-polar DB-5 or a more polar FFAP column).

-

Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a molecular fingerprint, is compared to libraries of known compounds and the spectrum of a synthesized reference standard to confirm the identity of this compound.

| Parameter | Typical Value |

| GC Column | DB-5 or equivalent (non-polar) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial temp. 40°C, ramp to 250°C |

| MS Ionization | Electron Impact (EI) at 70 eV |

Table 1: Typical GC-MS parameters for the analysis of volatile sulfur compounds.

Sensory-Guided Analysis: Gas Chromatography-Olfactometry (GC-O)

To pinpoint the odor-active compounds in a complex extract, Gas Chromatography-Olfactometry (GC-O) is employed. This technique splits the effluent from the GC column, sending it simultaneously to a mass spectrometer and a sniffing port, where a trained sensory panelist can describe the odor of each eluting compound. This allows for the direct correlation of a specific aroma with a chemical structure.

Caption: Schematic of a Gas Chromatography-Olfactometry (GC-O) system.

Sensory Properties of this compound

This compound possesses a potent and complex aroma profile that is highly dependent on its concentration. At low levels (around 5 ppb), it is characterized by pleasant meaty and roasty notes. However, at higher concentrations (1 ppm), its aroma becomes more sulfidic and pungent, while still retaining a meaty character. The odor threshold for this compound has been reported to be as low as 0.95 ppb.

| Concentration | Sensory Descriptors |

| Low (ppb range) | Meaty, roasty, savory |

| High (ppm range) | Sulfuric, pungent, meaty |

Table 2: Concentration-dependent sensory profile of this compound.

Confirmation through Synthesis

A critical step in the unequivocal identification of a newly discovered natural product is its total synthesis and the comparison of the synthetic standard's properties with those of the isolated compound. The synthesis of this compound is typically achieved through a Michael addition of a thiol to an α,β-unsaturated aldehyde.

Experimental Protocol: Synthesis of this compound

-

Michael Addition: Thioacetic acid is added to 2-methyl-2-pentenal in the presence of a base catalyst. The sulfur atom of the thioacetic acid acts as a nucleophile, attacking the β-carbon of the enal.

-

Hydrolysis: The resulting thioacetate is then hydrolyzed under acidic or basic conditions to yield the free thiol, this compound.

-

Purification: The final product is purified, typically by distillation or chromatography.

Caption: Synthetic pathway for this compound.

Conclusion: Significance and Further Research

The discovery and identification of this compound by Widder et al. (2000) was a significant contribution to the field of flavor chemistry. It highlighted the importance of sulfur-containing aldehydes in the development of savory and meaty flavors, particularly in the context of the Maillard reaction and the chemistry of Allium species. This foundational work has paved the way for further research into the formation pathways, sensory properties, and applications of this potent aroma compound in the food and flavor industry. The methodologies employed in its discovery serve as a classic example of the rigorous analytical chemistry required to elucidate the complex world of food flavors.

References

-

Vermeulen, C., & Collin, S. (2002). Synthesis and Sensorial Properties of Mercaptoaldehydes. Journal of Agricultural and Food Chemistry, 50(20), 5654–5659. [Link]

-

Mottram, D. S. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. In ACS Symposium Series (Vol. 1068, pp. 1-13). American Chemical Society. [Link]

-

Mestres, M., Busto, O., & Guasch, J. (2007). Gas chromatography–olfactometry in food flavour analysis. Journal of Chromatography A, 1152(1-2), 293-301. [Link]

-

Widder, S., Sabater Lüntzel, C., Dittner, T., & Pickenhagen, W. (2000). 3-Mercapto-2-methylpentan-1-ol, a New Powerful Aroma Compound. Journal of Agricultural and Food Chemistry, 48(2), 418–423. [Link]

-

Sabater Lüntzel, C., Widder, S., Vössing, T., & Pickenhagen, W. (2000). Enantioselective syntheses and sensory properties of the 3-mercapto-2-methylpentanols. Journal of Agricultural and Food Chemistry, 48(2), 424-427. [Link]

-

Granvogl, M., Christlbauer, M., & Schieberle, P. (2004). Quantitation of the Intense Aroma Compound 3-Mercapto-2-methylpentan-1-ol in Raw and Processed Onions (Allium cepa) of Different Origins and in Other Allium Varieties Using a Stable Isotope Dilution Assay. Journal of Agricultural and Food Chemistry, 52(10), 2797–2802. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 527435, this compound. Retrieved from [Link]

-

FooDB (n.d.). Showing Compound this compound (FDB013816). Retrieved from [Link]

Sources

- 1. Analysis of Volatile Flavour of Onions by Simultaneous Distillation and Extraction and Solid-Phase Microextraction Combined with GC-MS [xdspkj.ijournals.cn]

- 2. 3-mercapto-2-methyl pentanal, 227456-28-2 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-Mercapto-2-methylpentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercapto-2-methylpentanal, a potent sulfur-containing flavor compound, presents a complex profile of interest for chemical and sensory research. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and analytical methodologies. As a key aroma constituent in various foodstuffs, particularly those of the Allium genus, its distinct sulfurous, meaty, and onion-like notes are of significant interest to the flavor and fragrance industry. This document consolidates available data on its chemical identity, spectroscopic characteristics, and safety evaluations to serve as a foundational resource for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Structure

This compound is a chiral aldehyde containing a thiol group. It is systematically known as 2-methyl-3-sulfanylpentanal according to IUPAC nomenclature.[1] The presence of two stereocenters at positions 2 and 3 of the pentanal backbone results in the existence of four distinct diastereoisomers.[2] Commercially, it is typically available as a racemic mixture of these four isomers.[2]

The fundamental chemical identifiers and properties are summarized below:

| Identifier | Value | Source(s) |

| CAS Number | 227456-28-2 | [1] |

| Molecular Formula | C₆H₁₂OS | [1] |

| Molecular Weight | 132.23 g/mol | [1] |

| IUPAC Name | 2-methyl-3-sulfanylpentanal | [1] |

| Synonyms | This compound, Pentanal, 3-mercapto-2-methyl-, FEMA 3994 | [1] |

| InChI | InChI=1S/C6H12OS/c1-3-6(8)5(2)4-7/h4-6,8H,3H2,1-2H3 | [1] |

| InChIKey | FSAGSGCELJTQFN-UHFFFAOYSA-N | [1] |

| SMILES | CCC(C(C)C=O)S | [1] |

dot graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} केंद Figure 1: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to yellow, clear viscous liquid with a characteristic potent, sulfurous odor.[2] Its aroma profile is complex, with descriptors including meaty, pungent, and reminiscent of onion.[3]

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to yellow clear viscous liquid | Ambient | [2] |

| Odor | Sulfurous, meaty, pungent, onion-like | - | [2][3] |

| Boiling Point | 98-100 °C | @ 10 mmHg | [1] |

| Specific Gravity | 1.095 - 1.103 | @ 25 °C | [1] |

| Refractive Index | 1.523 - 1.529 | @ 20 °C | [1] |

| Flash Point | 143.00 °F (61.67 °C) | Closed Cup | [2] |

| Vapor Pressure | 0.98 mmHg | @ 25 °C (estimated) | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol) | - | [1] |

| pKa | 10.18 ± 0.10 | Predicted | [3] |

| logP | 1.673 | Estimated | [2] |

Synthesis and Reactivity

Synthesis

dot graph "Synthesis_Pathway" { graph [layout=dot, rankdir=LR, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंद Figure 2: Plausible synthetic pathway for this compound.

Reactivity

The reactivity of this compound is governed by the two functional groups present: the aldehyde and the thiol.

-

Aldehyde Group: The aldehyde functionality is susceptible to a variety of nucleophilic addition reactions. It can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, 3-mercapto-2-methylpentan-1-ol.[6] Aldehydes are generally more reactive electrophiles than ketones.[7]

-

Thiol Group: The thiol (mercaptan) group is weakly acidic and can be deprotonated to form a thiolate anion, which is a strong nucleophile. Thiols are prone to oxidation, which can lead to the formation of disulfides. This dimerization can be a significant pathway for degradation, particularly in the presence of oxidizing agents or upon exposure to air and light.

-

Intramolecular Interactions: The proximity of the thiol and aldehyde groups may lead to intramolecular cyclization, forming a stable five-membered heterocyclic ring (a hemi-thioacetal). The extent of this cyclization is dependent on factors such as solvent and pH.

Analytical Methods

The analysis of this compound, particularly in complex matrices like food, typically relies on chromatographic techniques coupled with selective detectors.

Gas Chromatography (GC)

Gas chromatography is the primary method for the separation and analysis of volatile sulfur compounds. Due to the reactive nature of the thiol group, special care must be taken during sample preparation and analysis to prevent degradation or loss of the analyte.

-

Column Selection: A non-polar capillary column, such as one with a CP Sil 5 CB stationary phase, has been used for the separation of this compound.[4]

-

Detection:

-

Mass Spectrometry (MS): GC-MS is a powerful tool for both identification and quantification. While a detailed experimental mass spectrum is not widely published, a predicted spectrum is available, and key fragmentation patterns would involve the loss of the thiol group, the aldehyde group, and cleavage of the alkyl chain.[3]

-

Sulfur-Selective Detectors: For trace analysis in complex matrices, sulfur-selective detectors such as the Sulfur Chemiluminescence Detector (SCD) or the Pulsed Flame Photometric Detector (PFPD) offer enhanced sensitivity and selectivity, overcoming interferences from co-eluting non-sulfur compounds.

-

A known Kovats retention index on a standard non-polar column is between 991 and 995.[1]

Sample Preparation

Given its presence in food matrices, extraction and concentration are often necessary prior to analysis. Techniques such as solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE) can be employed, with the caveat that care must be taken to avoid thermal degradation and oxidation of the labile thiol group.

Occurrence and Applications

This compound has been identified as a naturally occurring volatile compound in onions (Allium cepa).[6] It is considered an important intermediate in the formation of 3-mercapto-2-methylpentan-1-ol, another potent aroma compound found in both raw and processed onions.[6]

Its primary commercial application is as a flavoring agent in a variety of food products.[2] It imparts savory, meaty, and brothy notes, making it suitable for use in soups, gravies, and other savory applications.[2] It is recognized as a flavoring substance by FEMA (FEMA number 3994) and JECFA (JECFA number 1292).[1]

Safety and Toxicology

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1]

As a chemical substance, it should be handled with appropriate care in a laboratory or industrial setting. It is classified as a flammable liquid. General precautions for handling aldehydes and thiols should be observed. Aldehydes, as a class, can be toxic and are known to be reactive with biological molecules.[8][9][10]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area, are recommended.

Stereoisomerism

As a molecule with two chiral centers, this compound exists as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). It is well-established in flavor chemistry that different stereoisomers of a chiral compound can exhibit significantly different sensory properties. For the related compound, 3-mercapto-2-methylpentan-1-ol, the individual stereoisomers have been synthesized and their distinct sensory properties characterized.[11] While specific studies on the sensory attributes of the individual stereoisomers of this compound are not widely reported, it is highly probable that they also possess unique and differing aroma profiles and odor thresholds. Further research in this area could provide valuable insights for the targeted use of specific isomers in flavor creation.

References

- Widder, S., Sabater Lüntzel, C., Dittner, T., & Pickenhagen, W. (2000). 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound. Journal of Agricultural and Food Chemistry, 48(2), 418–423.

-

The Good Scents Company. (n.d.). 3-mercapto-2-methyl pentanal. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 527435, this compound. Retrieved from [Link]

-

FooDB. (2010). Showing Compound this compound (FDB013816). Retrieved from [Link]

- Vermeulen, C., & Collin, S. (2002). Synthesis and Sensorial Properties of Mercaptoaldehydes. Journal of Agricultural and Food Chemistry, 50(20), 5654–5659.

-

ACS Publications. (n.d.). Synthesis and Sensorial Properties of Mercaptoaldehydes. Retrieved from [Link]

- Lin, J., et al. (2022). Human Oral Sensitivity to and Taste Modulation by 3-Mercapto-2-Methylpentan-1-ol. Chemical Senses, 47.

- Sabater-Lüntzel, C., et al. (2000). Enantioselective syntheses and sensory properties of the 3-mercapto-2-methylpentanols. Journal of Agricultural and Food Chemistry, 48(2), 424-427.

-

The Good Scents Company. (n.d.). 3-mercapto-2-methyl pentanol. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). GRAS Substances (3964-4023). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Alpha-carbon Reactions. Retrieved from [Link]

- LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(7), 1081–1091.

-

ResearchGate. (n.d.). Synthesis and Sensorial Properties of Mercaptoaldehydes. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Aldehydes and Ketones. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). GRAS Flavoring Substances 23. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. PMC. Retrieved from [Link]

-

mediaTUM. (2023). Analytical and sensory characterization of the stereoisomers of 2-mercapto-4-alkanols and related substituted 1,3-oxathianes. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2023). Aldehydes' Sources, Toxicity, Environmental Analysis, and Control in Food. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). Flavor Library. Retrieved from [Link]

-

MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). GRAS Flavoring Substances. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). GRAS Flavoring Substances 28. Retrieved from [Link]

-

Canadian Journal of Chemistry. (n.d.). 2-Mercaptoaldehyde dimers and 2,5-dihydrothiophenes from 1,3-oxathiolan-5-ones. Retrieved from [Link]

-

Sketchy. (n.d.). Reactions at the Alpha Carbon of Carbonyls. Retrieved from [Link]

-

Regulations.gov. (2016). Flavoring Compounds Dominate Toxic Aldehyde Production during E-Cigarette Vaping. Retrieved from [Link]

-

ResearchGate. (n.d.). Scope of aldehydes (1) with 2-mercaptoethanol (2) for oxathiacetalization. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Mercaptobenzaldehyde, 2-Mercaptocyclohex-1-enecarboxaldehydes and 3-Mercaptoacrylaldehydes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6430888, 3-Mercapto-2-methylpentan-1-ol. Retrieved from [Link]

Sources

- 1. This compound | C6H12OS | CID 527435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-mercapto-2-methyl pentanal, 227456-28-2 [thegoodscentscompany.com]

- 3. Showing Compound this compound (FDB013816) - FooDB [foodb.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Enantioselective syntheses and sensory properties of the 3-mercapto-2-methylpentanols - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, MS, IR) for 3-Mercapto-2-methylpentanal characterization.

Introduction: The Aromatic & Reactive Nature of 3-Mercapto-2-methylpentanal

This compound (C₆H₁₂OS) is a volatile, sulfur-containing aldehyde recognized for its potent and complex aroma profile. Initially identified as a key flavor compound in onions, its sensory characteristics are highly concentration-dependent, ranging from a desirable meaty and roasted flavor at low concentrations (parts per billion) to a more pungent, sulfuric note at higher levels.[1][2] Its significance extends beyond flavor science into potential applications in drug development, where the reactive thiol and aldehyde functionalities present opportunities for targeted covalent modification of biological macromolecules.

This technical guide provides an in-depth overview of the essential spectroscopic data required for the unambiguous characterization of this compound. We will delve into the interpretation of its Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) data. The methodologies presented herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a reliable framework for identifying and characterizing this and similar reactive volatile compounds.

Molecular Structure and Properties

A foundational understanding of the molecule's structure is paramount before delving into its spectroscopic characterization.

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.5,1.5!"]; C4 [label="C", pos="4,1.5!"]; C5 [label="C", pos="1.5,-1.5!"]; O6 [label="O", pos="0,-1.5!"]; S7 [label="S", pos="2.5,3!"]; H_aldehyde [label="H", pos="-0.75, -0.75!"]; H_C2 [label="H", pos="1.5, 0.75!"]; H_C3 [label="H", pos="1.75, 1.75!"]; H_SH [label="H", pos="1.75, 3.25!"];

// Invisible nodes for methyl and ethyl groups for positioning hydrogens H_C5_1 [label="H", pos="0.75, -2!"]; H_C5_2 [label="H", pos="2, -2.25!"]; H_C5_3 [label="H", pos="2.25, -1.5!"];

H_C4_1 [label="H", pos="4.5, 0.75!"]; H_C4_2 [label="H", pos="4.75, 2!"];

C_ethyl_end [label="C", pos="5, 2.25!"]; H_ethyl_1 [label="H", pos="5.5, 1.5!"]; H_ethyl_2 [label="H", pos="4.5, 3!"]; H_ethyl_3 [label="H", pos="5.75, 2.75!"];

// Edges C1 -- C2; C1 -- O6 [style=double]; C1 -- H_aldehyde; C2 -- C3; C2 -- C5; C2 -- H_C2; C3 -- C4; C3 -- S7; C3 -- H_C3; S7 -- H_SH;

// Methyl group hydrogens C5 -- H_C5_1; C5 -- H_C5_2; C5 -- H_C5_3;

// Ethyl group hydrogens C4 -- H_C4_1; C4 -- H_C4_2; C4 -- C_ethyl_end; C_ethyl_end -- H_ethyl_1; C_ethyl_end -- H_ethyl_2; C_ethyl_end -- H_ethyl_3; } DOT Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂OS | PubChem[3] |

| Molecular Weight | 132.23 g/mol | PubChem[3] |

| IUPAC Name | 2-methyl-3-sulfanylpentanal | PubChem[3] |

| CAS Number | 227456-28-2 | PubChem[3] |

| Appearance | Colorless to yellow viscous liquid | The Good Scents Company[4] |

| Odor | Sharp, penetrating, reminiscent of onion; meaty | The Good Scents Company[4] |

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound, as well as deducing its structure through fragmentation analysis. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is characterized by a discernible molecular ion peak (M⁺˙) and several key fragment ions that are diagnostic of its structure.

-

Molecular Ion (M⁺˙) at m/z 132: The presence of a peak at m/z 132 confirms the molecular weight of the compound (132.23 g/mol ).[3][5]

-

Loss of H₂S (m/z 98): A common fragmentation pathway for thiols is the elimination of a neutral hydrogen sulfide molecule, leading to a significant peak at M-34.

-

Loss of the Aldehyde Group (m/z 103): Cleavage of the formyl radical (•CHO) results in a fragment at M-29.

-

Alpha-Cleavage: Fission of the bond adjacent to the sulfur atom or the carbonyl group is also expected. For instance, cleavage of the ethyl group (•CH₂CH₃) would yield a fragment at m/z 103.

-

McLafferty Rearrangement: Aldehydes with a sufficiently long alkyl chain can undergo this characteristic rearrangement, though its prominence can vary.

Experimental Protocol: GC-MS Analysis

This protocol is based on established methods for the analysis of volatile sulfur compounds.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 ppm) in a high-purity volatile solvent such as dichloromethane or methanol.

-

GC System Configuration:

-

Injector: Split/splitless injector, operated in splitless mode for 1 minute to maximize sensitivity. Injector temperature: 250°C.

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 40°C, hold for 4 minutes, then ramp at 2°C/min to 132°C, followed by a ramp of 10°C/min to 250°C, and hold for 5 minutes.[5] This program is designed to separate volatile components effectively.

-

-

MS System Configuration:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 30-350.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis: Integrate the chromatogram to determine the retention time. Analyze the mass spectrum of the corresponding peak, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the scarcity of published experimental NMR data for this compound, the following sections are based on predicted values and established principles of NMR spectroscopy. These predictions are highly useful for guiding spectral assignment.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (ratio of protons), and their splitting patterns (indicating adjacent protons).

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-1 (Aldehyde) | 9.6 - 9.8 | Doublet (d) | 1H |

| H-3 (CH-SH) | 3.1 - 3.3 | Multiplet (m) | 1H |

| H-2 (CH-CHO) | 2.5 - 2.7 | Multiplet (m) | 1H |

| H-4 (CH₂) | 1.5 - 1.7 | Multiplet (m) | 2H |

| SH | 1.3 - 1.6 | Triplet (t) | 1H |

| C2-CH₃ | 1.1 - 1.2 | Doublet (d) | 3H |

| H-5 (CH₃) | 0.9 - 1.0 | Triplet (t) | 3H |

Note: Predicted data is generated based on standard chemical shift tables and software algorithms (e.g., ChemDraw). Actual experimental values may vary.

Interpretation Insights:

-

The aldehydic proton (H-1) is the most deshielded, appearing far downfield due to the electron-withdrawing nature of the carbonyl group.

-

The methine proton attached to the sulfur (H-3) is deshielded by the adjacent electronegative sulfur atom.

-

The thiol proton (SH) often appears as a broad singlet but can couple with adjacent protons. Its chemical shift can be highly variable and is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 200 - 205 |

| C-2 (CH-CHO) | 50 - 55 |

| C-3 (CH-SH) | 40 - 45 |

| C-4 (CH₂) | 25 - 30 |

| C-5 (CH₃) | 10 - 15 |

| C2-CH₃ | 10 - 15 |

Note: Predicted data is generated based on standard chemical shift tables and software algorithms (e.g., ChemDraw). Actual experimental values may vary.

Interpretation Insights:

-

The carbonyl carbon (C-1) is the most deshielded carbon, appearing at the far low-field end of the spectrum (>200 ppm), which is highly diagnostic for an aldehyde.[6]

-

The carbons directly attached to the heteroatoms (C-2 and C-3) are found in the midfield region.

-

The aliphatic carbons (C-4, C-5, and the methyl group at C-2) appear in the upfield region of the spectrum.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

Typical parameters: 512-1024 scans, spectral width of 240-250 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the spectrum using the TMS signal at 0 ppm. Integrate ¹H NMR signals and assign peaks based on chemical shifts, multiplicities, and correlation experiments (e.g., COSY, HSQC) if necessary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by absorptions corresponding to the aldehyde and thiol functional groups.

Table 4: Key IR Absorption Frequencies

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |

| C=O Stretch (Aldehyde) | 1740 - 1720 | Strong | Highly characteristic of a saturated aliphatic aldehyde. |

| C-H Stretch (Aldehyde) | 2850 - 2800 & 2750 - 2700 | Medium | Often appears as a pair of peaks (Fermi resonance). The peak around 2720 cm⁻¹ is particularly diagnostic. |

| S-H Stretch (Thiol) | 2600 - 2550 | Weak | Can be broad. Its absence may indicate oxidation or disulfide bond formation. |

| C-H Stretch (Alkyl) | 2960 - 2850 | Strong | Represents the CH₃ and CH₂ groups in the molecule. |

Interpretation Insights:

-

The most prominent peak in the spectrum will be the strong C=O stretch just above 1720 cm⁻¹. Its presence is a clear indicator of a carbonyl compound.

-

The confirmation of an aldehyde functional group comes from observing the characteristic C-H stretching bands between 2700 and 2850 cm⁻¹.

-

A weak but sharp absorption around 2550 cm⁻¹ for the S-H stretch confirms the presence of the thiol group. This peak can sometimes be weak and easily missed.

Experimental Protocol: FTIR Analysis

-

Sample Preparation (Neat Liquid):

-

Place a single drop of pure this compound between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Resolution: 4 cm⁻¹.

-

Data range: 4000 - 400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the major peaks corresponding to the key functional groups.

Conclusion

The comprehensive characterization of this compound relies on the synergistic application of mass spectrometry, NMR spectroscopy, and infrared spectroscopy. GC-MS confirms the molecular weight and provides structural clues through fragmentation. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, with the aldehydic proton and carbonyl carbon signals being particularly diagnostic. Finally, IR spectroscopy offers rapid and unambiguous confirmation of the key aldehyde and thiol functional groups. By employing the protocols and interpretive guides detailed in this document, researchers can confidently identify and characterize this important volatile sulfur compound, ensuring the integrity and reliability of their scientific investigations.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 527435, this compound. Retrieved from [Link].

-

The Good Scents Company (2023). 3-mercapto-2-methyl pentanal. Retrieved from [Link].

-

Widder, S., Luntzel, C. S., Dittner, T., & Pickenhagen, W. (2000). 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound. Journal of Agricultural and Food Chemistry, 48(2), 418–423. Available from: [Link].

-

Vermeulen, C., & Collin, S. (2002). Synthesis and sensorial properties of mercaptoaldehydes. Journal of Agricultural and Food Chemistry, 50(20), 5654–5659. Available from: [Link].

-

ResearchGate (n.d.). Request PDF for "3-Mercapto-2-methylpentan-1-ol, a New Powerful Aroma Compound". Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link].

-

LibreTexts Chemistry (2023). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link].

Sources

- 1. 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H12OS | CID 527435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-mercapto-2-methyl pentanal, 227456-28-2 [thegoodscentscompany.com]

- 5. This compound [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

The Enigmatic Aroma of Savory: A Technical Guide to the Natural Occurrence and Analysis of 3-Mercapto-2-methylpentanal in Food matrices

Abstract

This technical guide provides an in-depth exploration of 3-Mercapto-2-methylpentanal, a potent sulfur-containing volatile compound that significantly contributes to the desirable savory and meaty aromas in a variety of food products. Addressed to researchers, scientists, and professionals in drug development with an interest in flavor science and metabolomics, this document details the current understanding of the natural occurrence, formation pathways, and analytical methodologies for the robust quantification of this elusive aroma compound. By synthesizing technical data with practical, field-proven insights, this guide aims to be an essential resource for the study and application of this compound.

Introduction: The Sensory Significance of this compound

This compound is a key volatile thiol recognized for its potent and complex aroma profile. At low concentrations, it imparts pleasant savory notes described as meaty, broth-like, and reminiscent of onion and leek.[1] Its organoleptic impact is substantial, often possessing a very low odor threshold, making it a critical component in the overall flavor profile of many foods. This compound, along with its corresponding alcohol, 3-mercapto-2-methylpentan-1-ol, is considered a key food odorant. The sensory perception of these compounds is highly specific, with research indicating interaction with the human olfactory receptor OR2M3.

The study of this compound is pivotal for understanding and manipulating food aroma, whether for enhancing desirable flavors in product development, identifying markers for food quality, or mitigating off-flavors. This guide will navigate the complexities of its presence in the food landscape, from its biogenesis to its precise measurement.

Natural Occurrence and Distribution in Food Products

While initially identified in onions (Allium cepa), the presence of this compound and its derivatives is suspected or confirmed in a range of other food products, particularly those subjected to thermal processing or fermentation.[1] The concentration of this potent aroma compound is often at trace levels (ng/kg to µg/kg), yet it can significantly influence the overall flavor perception.

Table 1: Reported Occurrences and Usage Levels of this compound in Food Products

| Food Category | Natural Occurrence (Typical Concentration Range) | Reported Usage as a Flavoring Agent (mg/kg) | References |

| Vegetables | |||

| Onions (Allium cepa) | Detected, quantification challenging due to instability | - | [2] |

| Leeks (Allium porrum) | Likely present, contributes to characteristic aroma | - | |

| Garlic (Allium sativum) | Likely present, contributes to characteristic aroma | - | |

| Meat and Poultry | |||

| Cooked Beef | Contributes to meaty and savory notes | 0.730 (average), 1.000 (maximum) | [1] |

| Cooked Chicken | Contributes to savory and broth-like notes | - | [1] |

| Processed Foods | |||

| Soups and Broths | Enhances savory and meaty character | 0.030 (average), 0.300 (maximum) | [1] |

| Gravies | Enhances savory and meaty character | 0.050 (average), 0.500 (maximum) | [1] |

| Seasonings | Imparts savory and onion-like notes | 0.030 (average), 1.000 (maximum) | [1] |

| Bakery Wares | - | 0.800 (average), 2.000 (maximum) | [1] |

| Non-alcoholic Beverages | - | 0.500 (average), 1.000 (maximum) | [1] |

| Alcoholic Beverages | - | 0.100 (average), 2.000 (maximum) | [1] |

Note: The natural concentration data for this compound is limited in publicly available literature due to its high reactivity and low concentration, making its quantification a significant analytical challenge. The usage levels are based on industry reports for flavoring applications and do not necessarily reflect natural concentrations.

Biochemical Formation Pathways

The formation of this compound in food is a complex process involving multiple pathways, primarily centered around the degradation of sulfur-containing precursors. The principal mechanisms include enzymatic reactions, the Maillard reaction, and Strecker degradation, often influenced by microbial activity.

Enzymatic Formation in Allium Species

In plants of the Allium genus, the characteristic sulfurous aroma compounds are generated upon tissue disruption. This enzymatic cascade is initiated by the enzyme alliinase, which acts on S-alk(en)yl-L-cysteine sulfoxides. While the direct pathway to this compound is not fully elucidated, it is hypothesized to arise from the subsequent reactions of the initial breakdown products.

Figure 1: Simplified enzymatic pathway for the formation of volatile sulfur compounds in Allium species.

Maillard Reaction and Strecker Degradation

During thermal processing, the Maillard reaction between reducing sugars and amino acids is a primary source of flavor compounds. The Strecker degradation, a key component of the Maillard reaction, involves the interaction of α-dicarbonyl compounds with amino acids, leading to the formation of aldehydes and α-aminoketones. For the generation of this compound, sulfur-containing amino acids such as cysteine and methionine are crucial precursors.

The reaction of a Strecker aldehyde with hydrogen sulfide, which can also be generated from the degradation of cysteine, is a likely pathway to the formation of thiols.

Figure 2: Formation of this compound via the Maillard reaction and Strecker degradation.

Microbial Influence

In fermented foods and beverages, microorganisms play a significant role in the production of volatile sulfur compounds. Certain yeasts and bacteria can metabolize sulfur-containing amino acids present in the raw materials, leading to the formation of a variety of thiols. The specific metabolic pathways are strain-dependent and are an active area of research.

Analytical Methodologies for Quantification

The analysis of this compound is challenging due to its high volatility, reactivity (particularly its susceptibility to oxidation), and typically low concentrations in complex food matrices. A robust analytical method requires efficient extraction, selective detection, and accurate quantification, often necessitating the use of stable isotope dilution assays.

Sample Preparation: Extraction and Derivatization

The primary goal of sample preparation is to isolate the analyte from the food matrix while minimizing degradation and artifact formation.

4.1.1. Extraction Techniques

-

Solvent-Assisted Flavor Evaporation (SAFE): A gentle distillation technique under high vacuum, ideal for the isolation of volatile and thermally labile compounds from a food matrix.

-

Solid-Phase Microextraction (SPME): A solvent-free extraction method where a coated fiber is exposed to the headspace of the sample or directly immersed in a liquid sample. The choice of fiber coating is critical for selectively adsorbing thiols.

-

Stir Bar Sorptive Extraction (SBSE): Similar to SPME but with a larger volume of extraction phase coated on a magnetic stir bar, providing higher recovery for trace analytes.

4.1.2. Derivatization

Due to the poor chromatographic performance and high reactivity of thiols, derivatization is often a crucial step to enhance stability and detectability.

-

Pentafluorobenzyl Bromide (PFBBr): Reacts with the thiol group to form a stable derivative that is amenable to gas chromatography and can be sensitively detected by mass spectrometry.

-

4,4'-Dithiodipyridine (DTDP): A derivatizing agent that reacts with thiols to form a disulfide, which can be analyzed by LC-MS/MS.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common technique for the analysis of volatile and semi-volatile compounds.

Table 2: Recommended GC-MS Parameters for this compound Analysis

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| Injection Mode | Splitless or PTV | To maximize the transfer of trace analytes to the column. |

| Inlet Temperature | 250 °C | To ensure efficient volatilization of the derivative. |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Provides good chromatographic resolution. |

| Column | Mid-polarity column (e.g., DB-5ms, HP-5ms) | Provides good separation of a wide range of volatile compounds. |

| Oven Program | Initial temp: 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min) | To achieve good separation of the analyte from matrix interferences. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible mass spectra. |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for triple quadrupole MS | To enhance sensitivity and selectivity for the target analyte. |

| Monitored Ions | To be determined based on the mass spectrum of the derivatized analyte. | For selective detection of the target compound. |

Quantification: Stable Isotope Dilution Assay (SIDA)

SIDA is the gold standard for accurate quantification of trace analytes in complex matrices. It involves spiking the sample with a known amount of a stable isotope-labeled internal standard (e.g., d₃-3-Mercapto-2-methylpentanal) at the beginning of the sample preparation. The internal standard behaves chemically and physically identically to the native analyte, thus compensating for any losses during extraction, derivatization, and injection. Quantification is based on the ratio of the response of the native analyte to the internal standard.

Experimental Protocol: Quantification of this compound in a Food Matrix using GC-MS with PFBBr Derivatization and SIDA

This protocol provides a general framework. Optimization will be required for specific food matrices.

Step 1: Sample Preparation and Spiking

-

Homogenize a representative sample of the food product.

-

Weigh a precise amount of the homogenized sample (e.g., 5-10 g) into a centrifuge tube.

-

Add a known amount of the stable isotope-labeled internal standard solution.

-

Add an appropriate buffer to adjust the pH and an antioxidant (e.g., ascorbic acid) to prevent oxidation of the thiol.

Step 2: Extraction

-

Perform extraction using a suitable technique such as SAFE or SPME.

-

For liquid-liquid extraction, add an appropriate organic solvent (e.g., dichloromethane), vortex, and centrifuge to separate the phases. Collect the organic layer. Repeat the extraction.

Step 3: Derivatization

-

To the organic extract, add a solution of PFBBr in a suitable solvent.

-

Add a catalyst, such as a phase-transfer catalyst, if necessary.

-

Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 30-60 minutes) to complete the reaction.

-

Cool the reaction mixture and quench any excess PFBBr.

-

Wash the organic layer with a basic solution and then with water to remove impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

Step 4: Concentration and GC-MS Analysis

-

Concentrate the derivatized extract to a small volume under a gentle stream of nitrogen.

-

Inject an aliquot of the concentrated extract into the GC-MS system operating under the conditions outlined in Table 2.

Step 5: Data Analysis and Quantification

-

Identify the peaks corresponding to the derivatized native analyte and the internal standard based on their retention times and mass spectra.

-

Integrate the peak areas of the selected ions for both the analyte and the internal standard.

-

Calculate the concentration of this compound in the original sample using a calibration curve prepared with standards of the native analyte and the internal standard.

Sources

Biosynthesis pathway of 3-Mercapto-2-methylpentanal in onions

An In-Depth Technical Guide to the Biosynthesis of 3-Mercapto-2-methylpentanal in Allium cepa

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, along with its corresponding alcohol, 3-mercapto-2-methylpentan-1-ol, are potent, sulfur-containing volatile compounds that are pivotal to the characteristic savory and meaty aroma of onions (Allium cepa)[1][2][3]. Their sensory profile is highly concentration-dependent, imparting a pleasant, complex odor described as meat broth-like at low concentrations[2][3][4]. This guide provides a detailed technical overview of the proposed biosynthetic pathway of this compound, from the stable precursor molecules in intact onion tissue to the cascade of enzymatic and chemical reactions initiated by cellular disruption. This document is intended for researchers and scientists in flavor chemistry, food science, and drug development, offering insights into the mechanisms of flavor formation and methodologies for its study.

The Foundation of Onion Flavor: Sequestered Precursors

The characteristic flavor of onion is not present in the intact vegetable but is rapidly generated when its cells are damaged[5]. This is a classic plant defense mechanism, where stable, non-volatile precursor molecules are physically separated from activating enzymes. The primary flavor precursors in onions are a class of non-protein sulfur amino acids known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs) [6][7][8].

In onions, the most abundant of these is S-trans-prop-1-enyl cysteine sulfoxide (PeCSO) , commonly known as isoalliin [7][9][10]. Other ACSOs, such as S-methyl-L-cysteine sulfoxide (methiin) and S-propyl-L-cysteine sulfoxide (propiin), are also present in smaller quantities[10][11][12]. These precursors are biosynthesized from the amino acid cysteine and glutathione and are stored in the cell's cytoplasm[10][13]. The activating enzyme, alliinase (EC 4.4.1.4), is sequestered separately within the cell's vacuole[13][14].

The Enzymatic Cascade: Initiation by Tissue Disruption

The biosynthetic pathway is triggered instantaneously upon mechanical damage (cutting, crushing) to the onion tissue, which ruptures the cellular compartments and allows alliinase to interact with its ACSO substrates[15][16].

Step 1: Alliinase-Mediated Cleavage of Isoalliin

Alliinase catalyzes the C-S lyase reaction, cleaving isoalliin to produce pyruvate, ammonia, and the highly reactive and unstable intermediate, 1-propenylsulfenic acid [5][16][17]. This reaction is extremely rapid, with the complete conversion of isoalliin occurring in less than 30 seconds at room temperature[5].

Step 2: Formation of Propanal

1-propenylsulfenic acid is a pivotal intermediate that can undergo several transformations. A portion of it is converted by the lachrymatory-factor synthase (LFS) enzyme into syn-propanethial-S-oxide, the compound responsible for the tearing sensation when chopping onions[5][14][16]. In the presence of water, syn-propanethial-S-oxide can degrade to form propanal , a key aldehyde for the subsequent steps[2][16].

Proposed Pathway to this compound

The formation of this compound from propanal is a proposed pathway based on the identification of the necessary intermediates and final products in raw onion extracts[1][2]. This phase of the synthesis relies on classic chemical reactions rather than direct enzymatic catalysis.

Step 3: Aldol Condensation of Propanal

Once propanal is formed in sufficient concentration, it can undergo a self-aldol condensation reaction[2]. This reaction, previously described to occur in raw onions, forms the α,β-unsaturated aldehyde, 2-methyl-2-pentenal [2].

Step 4: Michael Addition of Hydrogen Sulfide

Hydrogen sulfide (H₂S), another sulfur-containing volatile released from damaged onion tissue, then participates in a Michael (1,4-conjugate) addition reaction with 2-methyl-2-pentenal. The nucleophilic attack of the hydrosulfide ion on the β-carbon of the unsaturated aldehyde leads to the formation of the target molecule, This compound [2].

Step 5: Reduction to 3-Mercapto-2-methylpentan-1-ol

This compound is itself a potent flavor compound. However, it can be further reduced in situ to its corresponding alcohol, 3-mercapto-2-methylpentan-1-ol , another key odorant with a very low sensory threshold and a desirable meaty, onion-like aroma[1][2][18].

Visualization of the Biosynthetic Pathway

Diagram 1: Overall Biosynthetic Pathway

The following diagram illustrates the complete proposed pathway from the primary precursor to the final aroma compounds.

Caption: Proposed biosynthetic pathway of this compound in onions.

Data Summary: Key Compounds in the Pathway

The following table summarizes the critical molecules involved in this biosynthetic route.

| Compound Name | Precursor(s) | Role in Pathway | Sensory Characteristics |

| Isoalliin | Cysteine, Glutathione | Primary stable precursor | Odorless[7][10] |

| Propanal | 1-Propenylsulfenic Acid | Key aldehyde intermediate | Pungent, sharp |

| 2-Methyl-2-pentenal | Propanal | α,β-Unsaturated intermediate | Green, sharp |

| This compound | 2-Methyl-2-pentenal, H₂S | Target Compound | Strong, sulfuric, onion-like[1][2] |

| 3-Mercapto-2-methylpentan-1-ol | This compound | Final potent odorant | Meat broth, sweaty, onion, leek-like (at low ppb levels)[1][2][4] |

Experimental Protocols & Methodologies

The elucidation of this pathway relies on advanced analytical techniques capable of identifying highly volatile and reactive sulfur compounds at trace levels.

Protocol 1: Sample Preparation and Volatile Extraction

This protocol is a self-validating system as it includes an internal standard for quantification and uses an inert atmosphere to prevent unwanted oxidation of sensitive thiol compounds.

-

Sample Preparation: Obtain fresh onions (Allium cepa). Dice a known weight (e.g., 100 g) of the onion bulb under a nitrogen atmosphere to minimize oxidation.

-

Homogenization: Immediately transfer the diced onion to a blender containing chilled, deoxygenated water (e.g., 200 mL) and a known concentration of an internal standard (e.g., 2-ethylfenchol). Homogenize for 30-60 seconds.

-

Extraction: Use a simultaneous steam distillation-extraction (SDE) apparatus or solid-phase microextraction (SPME) to isolate the volatile compounds.

-

For SDE: Extract the homogenate for 2 hours using a non-polar solvent like dichloromethane.

-

For SPME: Expose a suitable fiber (e.g., DVB/CAR/PDMS) to the headspace of the homogenate at a controlled temperature (e.g., 40°C) for a set time (e.g., 30 minutes).

-

-

Concentration: If using SDE, carefully concentrate the solvent extract under a gentle stream of nitrogen to a final volume of ~1 mL.

Protocol 2: GC-MS and GC-Olfactometry Analysis

The trustworthiness of this analysis is ensured by the dual detection system (MS for chemical identification, Olfactometry for sensory relevance) and comparison with synthesized standards.

-

Instrumentation: Utilize a gas chromatograph coupled to both a mass spectrometer (MS) and an olfactometry (sniffing) port.

-

GC Conditions:

-

Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL of the concentrated extract (or introduce the SPME fiber) into the GC inlet.

-

Temperature Program: Start at 40°C (hold 3 min), ramp to 250°C at 4°C/min, and hold for 5 min.

-

-

Detection:

-

MS: Scan a mass range of m/z 35-400. Identify compounds by comparing their mass spectra with libraries (e.g., NIST) and their retention indices with known standards[19].

-

Olfactometry: Trained panelists sniff the column effluent at the sniffing port and record odor descriptors and intensity over time.

-

-

Confirmation: Confirm the identity of this compound and other key intermediates by synthesizing authentic standards and comparing their retention times, mass spectra, and odor profiles with those detected in the onion extract[1][2].

Diagram 2: Experimental Workflow for Volatile Analysis

Sources

- 1. 3-Mercapto-2-methylpentan-1-ol, a new powerful aroma compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-Mercapto-2-methylpenta-1-ol|High-Purity Reference Standard [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. cookingscienceguy.com [cookingscienceguy.com]

- 6. Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Bioactive S-alk(en)yl cysteine sulfoxide metabolites in the genus Allium: the chemistry of potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hort [journals.ashs.org]

- 10. Biosynthesis of the flavour precursors of onion and garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Change in organosulfur compounds in onion (Allium cepa L.) during heat treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. casadesante.com [casadesante.com]

- 14. Alliinase - Wikipedia [en.wikipedia.org]

- 15. The Science Behind Onion's Pungent Aroma - Oreate AI Blog [oreateai.com]

- 16. Investigation of Volatiles Emitted from Freshly Cut Onions (Allium cepa L.) by Real Time Proton-Transfer Reaction-Mass Spectrometry (PTR-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. This compound [webbook.nist.gov]

An In-Depth Technical Guide to the Sensory Properties and Odor Threshold of 3-Mercapto-2-methylpentanal

Introduction

3-Mercapto-2-methylpentanal is a potent sulfur-containing volatile compound that commands significant attention within the fields of flavor chemistry, sensory science, and food product development. As an alkylthiol, its unique molecular structure contributes to a powerful and complex aroma profile that is highly influential in the perception of both raw and processed foods.[1] First identified in food systems like onions, this mercaptoaldehyde is a key character-impact compound, meaning it significantly defines the food's aroma even at trace concentrations.[1][2]

The sensory perception of this compound is remarkably dependent on its concentration, capable of imparting desirable savory, onion, and meaty notes at low levels, while becoming overwhelmingly sulfurous at higher concentrations.[2][3] This duality makes a thorough understanding of its sensory properties and, critically, its odor threshold, essential for researchers and product developers aiming to harness its aromatic potential.

This technical guide provides a comprehensive overview of the chemical and sensory characteristics of this compound. It details authoritative sensory descriptors, discusses its odor perception threshold, and presents robust, field-proven experimental protocols for its sensory analysis.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective handling, analysis, and application in various matrices.

| Property | Value | Source |

| IUPAC Name | 2-methyl-3-sulfanylpentanal | PubChem |

| CAS Number | 227456-28-2 | PubChem[4] |

| Molecular Formula | C₆H₁₂OS | PubChem[4] |

| Molecular Weight | 132.23 g/mol | PubChem[4] |

| Appearance | Clear viscous oil | JECFA[4] |

| Odor Description | Sharp, penetrating aroma reminiscent of onion | JECFA[4] |

| Boiling Point | 98.0 - 100.0 °C @ 10.00 mm Hg | The Good Scents Company[4] |

| Solubility | Insoluble in water; soluble in organic solvents | JECFA[4] |

Sensory Profile: A Duality of Aroma

The organoleptic character of this compound is multifaceted. It is a potent odorant, with a profile that is heavily influenced by its concentration in a given medium. This concentration-dependent perception is a critical consideration in flavor formulation and analysis. The related compound, 3-mercapto-2-methylpentan-1-ol, is described as having a pleasant meat broth, sweaty, onion, and leek-like odor at low concentrations (0.5 ppb).[3] Similar complexity is expected for the aldehyde.

Gas chromatography-olfactometry (GC-O) studies have been instrumental in characterizing its aroma, revealing a range of descriptors.[1][5]

| Sensory Descriptor | Context/Source |

| Sulfurous, Onion | General descriptor for mercaptans and thiols.[6] |

| Meaty, Pungent | Associated with its character in savory applications. |

| Sharp, Penetrating | Describes the initial potent olfactory impact.[4] |

| Citrus Peel | Revealed in sensory evaluation by gas chromatography/olfactometry.[5] |

This variability underscores the necessity of precise, context-specific sensory analysis when working with this compound. Its ability to evoke "meaty" or "savory" notes makes it a valuable tool in the development of processed flavors, while its inherent "onion" character links it to its natural origins.

Odor Perception Threshold

The odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell.[7] Sulfur-containing compounds are notorious for having exceptionally low odor thresholds, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[8]

While extensive data exists for the related alcohol, 3-mercapto-2-methylpentan-1-ol, which has an odor threshold as low as 0.03 ppb in water for one of its stereoisomers, specific threshold data for this compound is less commonly published.[9] However, research on a range of synthetic mercaptoaldehydes has confirmed they are characterized by very low perception thresholds.[1][5] One compilation of odor threshold values reports a value of 0.001 µg/kg (1 ppb) in water for this compound.[8]

The determination of such a low threshold requires highly controlled, validated methodologies to ensure accuracy and reproducibility. Factors that can influence threshold measurement include the purity of the compound, the presentation medium (air vs. water), the specific methodology employed, and the sensitivity of the sensory panel.[10][11]

Experimental Protocols for Sensory Analysis

To accurately characterize the sensory properties and determine the odor threshold of this compound, rigorous and validated experimental designs are paramount.

Protocol 1: Odor Profile Characterization by Gas Chromatography-Olfactometry (GC-O)

GC-O is the cornerstone technique for identifying which volatile compounds in a complex mixture are aroma-active.[7][12][13] It couples the high-resolution separation of gas chromatography with the unparalleled sensitivity and specificity of the human nose as a detector.[14]

Causality: By presenting chromatographically separated compounds to a human assessor, GC-O directly links an instrumental signal (a peak) to a sensory perception (an odor). This is crucial for verifying the odor character of a synthesized standard or for identifying its contribution in a natural extract.

Workflow: Gas Chromatography-Olfactometry (GC-O) Analysis

A simplified workflow for GC-O analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of high-purity this compound in an appropriate solvent (e.g., propylene glycol for flavor applications, ethanol for GC analysis). The concentration should be high enough to be detected by the panelist at the sniffing port.

-

Instrumentation Setup:

-

Gas Chromatograph: Equipped with a column suitable for separating volatile sulfur compounds (e.g., a polar DB-WAX or equivalent).

-

Effluent Splitter: At the end of the column, install a splitter to direct a portion of the effluent (typically 50%) to the chemical detector (e.g., Mass Spectrometer for identification) and the other portion to the sniffing port.[12]

-

Olfactometry Port: The transfer line to the sniffing port should be heated to prevent condensation. Humidified, odor-free air is mixed with the effluent at the port to prevent nasal dehydration for the panelist.

-

-

Panelist Training: Assessors must be trained in recognizing and describing a wide range of standard aroma compounds. They should be familiar with the equipment and the process of articulating sensory perceptions in real-time.

-

Analysis:

-

Inject the sample into the GC.

-

The trained assessor sniffs the effluent from the sniffing port throughout the chromatographic run.

-

The assessor records the time (retention index), intensity, and a qualitative descriptor for every odor event perceived. This can be done using specialized software or a voice recorder.

-

-

Data Compilation: Correlate the retention time of the odor event with the peak from the chemical detector (MS or FID) to definitively link the sensory perception to this compound.

Protocol 2: Odor Threshold Determination by ASTM E679

The "Forced-Choice Ascending Concentration Series Method of Limits" (ASTM E679) is a robust and widely accepted standard for determining detection thresholds.[10][15][16] The method minimizes bias from guessing by forcing the panelist to choose which of three samples is different from the others.

Trustworthiness: This protocol is a self-validating system. The use of a forced-choice design (specifically, a triangle test) provides a statistical basis for determining the threshold, moving the result from a subjective guess to a calculated probability. The ascending concentration series ensures that panelists are not immediately overwhelmed by a strong odor, which could compromise their sensitivity for the remainder of the test.[10][17]

Workflow: Odor Threshold Determination (ASTM E679)

ASTM E679 ascending forced-choice workflow.

Step-by-Step Methodology:

-

Panelist Selection and Training: Screen panelists for normal olfactory acuity and train them on the test procedure. A panel of 10-20 individuals is typical.

-

Preparation of Stimuli:

-

Create a stock solution of high-purity this compound in the desired medium (e.g., deodorized water or air).

-

From the stock, prepare a geometric (ascending) dilution series. A step size of 1:2 or 1:3 is common. The series should start well below the expected threshold and extend to a concentration that is easily detectable.

-

-

Presentation:

-

For each concentration step, present a set of three samples to each panelist: two are blanks (medium only), and one contains the diluted odorant. This is known as a triangle test. The position of the odd sample should be randomized for each set.

-

Begin with the lowest concentration and work upwards.

-

-

Evaluation:

-

Instruct panelists to sniff each of the three samples and identify which one is different. They are forced to make a choice, even if they are guessing.[10]

-